molecular formula C29H26N6O2S B10911714 N'-[(E)-(2-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10911714
M. Wt: 522.6 g/mol
InChI Key: SQGKWEUIEMWXTF-FDAWAROLSA-N
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Description

N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound featuring a triazole ring, a naphthyl group, and a methoxyphenyl moiety

Properties

Molecular Formula

C29H26N6O2S

Molecular Weight

522.6 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H26N6O2S/c1-37-26-17-8-6-11-22(26)18-31-33-28(36)20-38-29-34-32-27(35(29)23-13-3-2-4-14-23)19-30-25-16-9-12-21-10-5-7-15-24(21)25/h2-18,30H,19-20H2,1H3,(H,33,36)/b31-18+

InChI Key

SQGKWEUIEMWXTF-FDAWAROLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthyl Group: This can be achieved through nucleophilic substitution reactions where a naphthylamine derivative reacts with a suitable electrophile.

    Methoxyphenyl Methylidene Formation: The methoxyphenyl group is introduced via condensation reactions involving methoxybenzaldehyde and appropriate hydrazides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imine group.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.

Biology and Medicine

In biological and medicinal research, N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has shown promise as an antimicrobial agent, potentially effective against a range of bacterial and fungal pathogens. It also exhibits anticancer activity, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action of N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its application. In antimicrobial activity, it may disrupt cell wall synthesis or interfere with DNA replication. In anticancer applications, it could inhibit key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-one share the triazole ring structure and exhibit similar biological activities.

    Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are well-known hydrazides with significant medicinal applications.

Uniqueness

What sets N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and potential for further chemical modification.

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